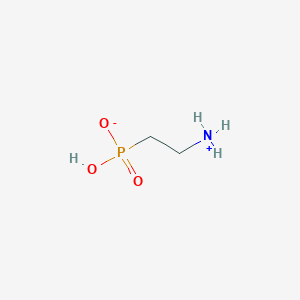
2-Chloro-4-fluorophenylhydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluorophenylhydrazine is a chemical compound that can be synthesized from 4-chloro-2-fluoroaniline through a series of reactions including acylation, chlorination, hydrolysis, diazotization, and reduction . The process yields a high purity product with a melting point range of 59-60°C . This compound is an intermediate that can be used in various chemical syntheses, including the production of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 2-Chloro-4-fluorophenylhydrazine involves a methodical approach starting with 2-fluoroaniline. The intermediate, 4-chloro-2-fluoroaniline, is obtained through acylation and chlorination, followed by hydrolysis. The final product is then synthesized through diazotization and reduction reactions, with an impressive yield of about 87.1% . An alternative synthesis method employs phase transfer catalysis using PEG-400 to improve the diazotization process, achieving a total yield of 74% .
Molecular Structure Analysis
While the specific molecular structure analysis of 2-Chloro-4-fluorophenylhydrazine is not detailed in the provided papers, related compounds such as 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole have been synthesized and characterized using techniques like CIMS, 1H NMR, and 13C NMR . These techniques are crucial for confirming the structure of synthesized compounds and ensuring their purity and identity.
Chemical Reactions Analysis
2-Chloro-4-fluorophenylhydrazine can participate in various chemical reactions due to its active phenylhydrazine group. For instance, it can be used to synthesize pyrazole derivatives, which are important intermediates in the production of herbicides . The reactivity of similar fluorinated phenylhydrazines with biomarkers like 4-Hydroxynonenal has been studied, demonstrating the potential for these compounds to be used in analytical derivatizations .
Physical and Chemical Properties Analysis
The physical properties of 2-Chloro-4-fluorophenylhydrazine include a melting point range of 59-60°C, indicating its solid-state at room temperature . The chemical properties, such as reactivity and stability, are influenced by the presence of the chloro and fluoro substituents on the aromatic ring, which can affect the electron distribution and thus the compound's behavior in chemical reactions .
Relevant Case Studies
Case studies involving 2-Chloro-4-fluorophenylhydrazine are not explicitly mentioned in the provided papers. However, the synthesis and application of related compounds in the pharmaceutical and agrochemical industries suggest that 2-Chloro-4-fluorophenylhydrazine could be similarly valuable. For example, its potential use in the synthesis of pyrazole derivatives for herbicide intermediates and the study of its reactivity with biomarkers highlight its significance in research and industrial applications.
Applications De Recherche Scientifique
Application 1: Study of Intrinsic Resistance of Mycobacterium Smegmatis to Fluoroquinolones
- Summary of the Application: 2-Chlorophenylhydrazine hydrochloride is used to study the intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones, which are used for the treatment of Mycobacterium tuberculosis .
Application 2: Pyrazoline Synthesis
Safety And Hazards
This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, and Aquatic Acute 1 . It has hazard statements H302 + H312 + H332 - H400, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it is very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELCWIMDZKOJBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluorophenylhydrazine hydrochloride | |
CAS RN |
497959-29-2 |
Source


|
| Record name | 2-Chloro-4-fluorophenylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)










